molecular formula C24H24ClN3 B5562012 N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(1-naphthylmethyl)-1-piperazinamine

N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No. B5562012
M. Wt: 389.9 g/mol
InChI Key: UDYPPZIJZOYFEZ-QPFIVIFOSA-N
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Description

N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(1-naphthylmethyl)-1-piperazinamine, also known as CPP or CPPene, is a small molecule inhibitor that has been extensively studied in scientific research. CPPene is a synthetic compound that has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Catalytic Activity and Synthesis Applications

  • Synthesis of Benzothiazolylamino Phenylmethyl-naphthols : A novel magnetic nanocatalyst was synthesized via covalent grafting of piperazine on functionalized magnetic nanoparticles. This catalyst demonstrated significant activity in the solvent-free preparation of benzothiazolylamino phenylmethyl-naphthols via one-pot condensation, highlighting its potential in facilitating organic synthesis reactions under mild conditions with excellent yields (Pourghasemi Lati et al., 2018).

Pharmacological Enhancements

  • Nerve Growth Factor (NGF) Potentiation : The synthesis of a compound similar to the one was explored for its ability to enhance nerve growth factor-induced neurite outgrowth. This research indicates potential applications in neurodegenerative disease treatment or nerve repair (Williams et al., 2010).

Antipsychotic Agent Development

  • Novel Antipsychotic Agents : A series of (piperazin-1-yl-phenyl)-arylsulfonamides, including compounds similar in structure to the chemical , were synthesized and identified for their high affinities for serotonin receptors. These compounds have potential applications in developing new antipsychotic agents (Park et al., 2010).

Fluorescence and Electron Transfer Studies

  • Luminescent Properties : Piperazine substituted naphthalimide compounds were studied for their fluorescence and photo-induced electron transfer properties. Such studies are crucial for the development of fluorescent probes and sensors (Gan et al., 2003).

5-HT Receptor Antagonists

  • Preparation as 5-HT7 Receptor Antagonists : Derivatives of piperazine were prepared and evaluated as antagonists for the 5-HT(7) receptor, indicating potential applications in psychiatric and neurological disorders (Yoon et al., 2008).

Antimicrobial and Antifungal Research

  • Synthesis and Antimicrobial Studies : Transition metal dithiocarbamate complexes bearing piperazine and naphthoquinone groups were synthesized and demonstrated strong fluorescence along with significant antimicrobial activity against a broad spectrum of pathogens (Verma & Singh, 2015).

properties

IUPAC Name

(E,Z)-2-chloro-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3/c25-23(17-20-7-2-1-3-8-20)18-26-28-15-13-27(14-16-28)19-22-11-6-10-21-9-4-5-12-24(21)22/h1-12,17-18H,13-16,19H2/b23-17-,26-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYPPZIJZOYFEZ-QPFIVIFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC(=CC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C(=C/C4=CC=CC=C4)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-3-phenyl-2-propenylidene)-4-(1-naphthylmethyl)-1-piperazinamine

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